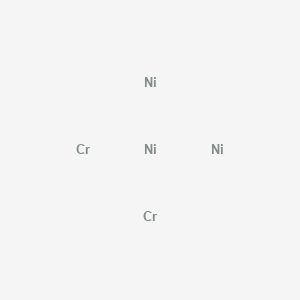
(2-Ethoxyethenyl)phenylphosphinic chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethoxyethenyl)phenylphosphinic chloride is an organophosphorus compound with the molecular formula C10H12ClO2P. This compound is characterized by the presence of a phenyl group attached to a phosphinic chloride moiety, with an ethoxyethenyl substituent. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethenyl)phenylphosphinic chloride typically involves the reaction of phenylphosphinic chloride with ethoxyethene under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is achieved through techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethoxyethenyl)phenylphosphinic chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the phosphinic chloride moiety can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Addition Reactions: The ethoxyethenyl group can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphinic amides, while oxidation reactions can produce phosphinic acids.
Aplicaciones Científicas De Investigación
(2-Ethoxyethenyl)phenylphosphinic chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Ethoxyethenyl)phenylphosphinic chloride involves its interaction with molecular targets through its reactive functional groups. The phosphinic chloride moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The ethoxyethenyl group can also participate in interactions with other molecules, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylphosphonic Dichloride: Similar in structure but lacks the ethoxyethenyl group.
Diphenylphosphinic Chloride: Contains two phenyl groups instead of one.
Ethylphosphonic Dichloride: Contains an ethyl group instead of the phenyl group.
Uniqueness
(2-Ethoxyethenyl)phenylphosphinic chloride is unique due to the presence of both the ethoxyethenyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
90876-11-2 |
|---|---|
Fórmula molecular |
C10H12ClO2P |
Peso molecular |
230.63 g/mol |
Nombre IUPAC |
[chloro(2-ethoxyethenyl)phosphoryl]benzene |
InChI |
InChI=1S/C10H12ClO2P/c1-2-13-8-9-14(11,12)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
Clave InChI |
ABAVIOIBRRTRTM-UHFFFAOYSA-N |
SMILES canónico |
CCOC=CP(=O)(C1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14356523.png)
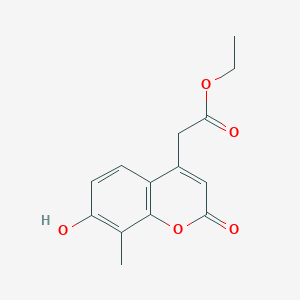
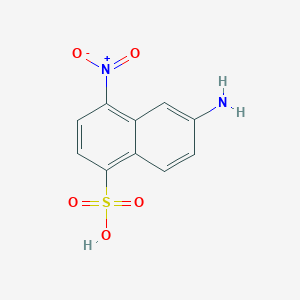
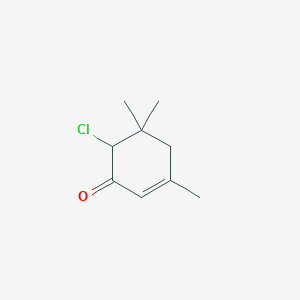
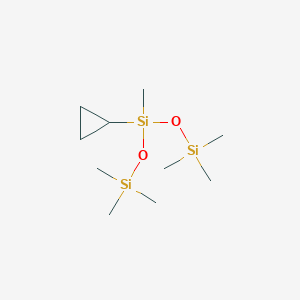
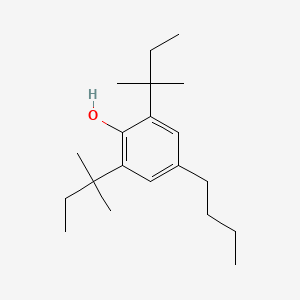
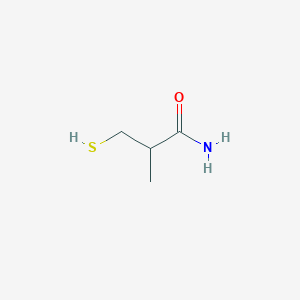
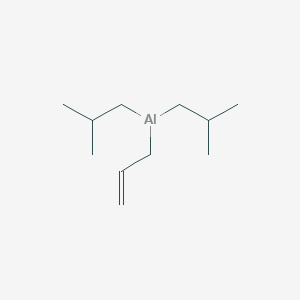
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid](/img/structure/B14356576.png)
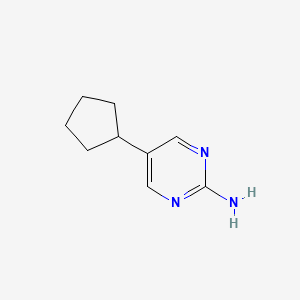

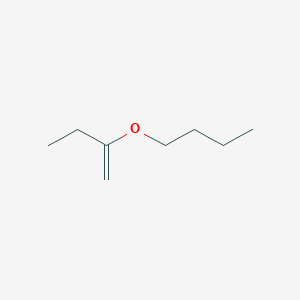
![2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B14356592.png)
